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N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
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Overview
Description
n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a dichlorobenzyl group attached to an ethanamine backbone, which is further substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 2,3-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form n-(2,3-dichlorobenzyl)pyrrolidine.
Reductive Amination: The intermediate n-(2,3-dichlorobenzyl)pyrrolidine is then subjected to reductive amination with ethanamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichlorobenzyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Compounds with substituted benzyl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties.
Drug Development: Studied as a lead compound for drug design.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals.
Material Science: Investigated for its role in the development of new materials.
Mechanism of Action
The mechanism of action of n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves:
Molecular Targets: The compound may target specific proteins or enzymes in biological systems.
Pathways: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.
Effects: The binding of the compound to its targets can result in inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
n-(2,4-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure with a different substitution pattern on the benzyl group.
n-(2,3-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine: Contains a morpholine ring instead of a pyrrolidine ring.
n-(2,3-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Substitution Pattern: The specific positioning of the dichloro groups on the benzyl ring imparts unique chemical properties.
Ring Structure: The presence of the pyrrolidine ring influences the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15Cl2N
- Molecular Weight : Approximately 275.17 g/mol
- IUPAC Name : 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide
The compound features a dichlorobenzyl group and a pyrrolidine moiety, contributing to its distinct chemical reactivity and biological activity. Its chiral nature allows for stereoselective interactions with biological targets, which may influence its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : It has shown binding affinity for sigma receptors, which are implicated in various neurological processes.
- Enzymes : The compound may inhibit certain enzymes, modulating physiological pathways.
Research indicates that compounds with similar structures often exhibit activities such as antimicrobial and antiviral properties. Studies employing molecular docking and receptor binding assays have been instrumental in elucidating these interactions.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various pathogenic microorganisms. For instance, related compounds have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Antineoplastic Activity
Research into the antineoplastic potential of this compound has yielded promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) .
Case Studies
-
Study on Sigma Receptor Affinity
A study highlighted the high affinity of this compound for sigma receptors. It was found to displace radiolabeled ligands with a Ki value of 0.34 nM, indicating potent receptor binding capabilities . -
Antimicrobial Testing
In a series of antimicrobial assays, related compounds were tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
This compound | Structure | Dichlorobenzyl group | Antimicrobial, Antineoplastic |
1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine | Structure | Lacks dichloro substituents | Varies |
N-benzyl-pyrrolidine | Structure | Simpler structure | Various pharmaceutical applications |
This SAR analysis underscores the importance of specific structural elements in determining biological activity and guiding future compound design.
Properties
Molecular Formula |
C13H18Cl2N2 |
---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-5-3-4-11(13(12)15)10-16-6-9-17-7-1-2-8-17/h3-5,16H,1-2,6-10H2 |
InChI Key |
FEMFWFQJEGLGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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